molecular formula C20H23N3O4S B2688519 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol CAS No. 1040654-48-5

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol

Cat. No.: B2688519
CAS No.: 1040654-48-5
M. Wt: 401.48
InChI Key: DFTNYKCLCMTPRT-UHFFFAOYSA-N
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Description

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a novel, potent, and selective ATP-competitive inhibitor designed to target Leucine-Rich Repeat Kinase 2 (LRRK2). Dysregulation of LRRK2 kinase activity is strongly implicated in the pathogenesis of Parkinson's disease , particularly through mutations such as G2019S which increase its kinase function. This compound features a characteristic molecular scaffold where the 5,6-dimethylpyrimidin-4-ol moiety acts as a hinge-binding region, anchoring the molecule in the ATP-binding pocket of the kinase. The central 1,3-oxazole core, substituted with a lipophilic group, occupies a hydrophobic region, while the 4-ethoxy-3-methoxyphenyl ring system is strategically positioned to confer selectivity. The methylsulfanyl linker is critical for optimal orientation and potency. Its primary research application is in the investigation of LRRK2-driven cellular pathways, including lysosomal dysfunction, alpha-synuclein pathology, and neuroinflammation . Researchers can utilize this inhibitor to elucidate the precise molecular mechanisms of LRRK2 in disease models and to validate LRRK2 as a therapeutic target for the treatment of Parkinson's disease and other synucleinopathies.

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-6-26-16-8-7-14(9-17(16)25-5)19-22-15(13(4)27-19)10-28-20-21-12(3)11(2)18(24)23-20/h7-9H,6,10H2,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNYKCLCMTPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the sulfanyl group, and the construction of the pyrimidine ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications based on available literature and research findings.

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and oxazole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrimidine are known to interact with various biological targets, including enzymes involved in cancer cell metabolism.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the oxazole ring, which is often associated with antibacterial and antifungal properties. Research has shown that similar compounds can disrupt microbial cell walls or inhibit essential metabolic pathways, making them suitable candidates for developing new antibiotics.

Neuroprotective Effects

There is emerging evidence that certain pyrimidine derivatives can provide neuroprotective effects. The compound may act as a modulator of neurotransmitter systems or protect against oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Pesticidal Activity

The structural features of the compound suggest potential use as a pesticide. Compounds with similar frameworks have been shown to possess fungicidal and insecticidal properties. For example, the presence of the pyrimidine ring can enhance the bioactivity against specific pests or pathogens affecting crops.

Herbicidal Properties

Research indicates that some pyrimidine derivatives can inhibit plant growth by interfering with key biochemical pathways in target weeds. This compound could potentially be developed into a herbicide that selectively targets unwanted vegetation while minimizing harm to crops.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death) .
  • Antimicrobial Testing : In vitro tests showed that compounds similar to the one discussed exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .
  • Neuroprotection : A study highlighted the neuroprotective effects of pyrimidine derivatives in models of Alzheimer's disease, suggesting mechanisms involving modulation of oxidative stress pathways .

Data Tables

Application Area Mechanism Potential Benefits
AnticancerInhibition of cell proliferationReduction in tumor growth
AntimicrobialDisruption of cell wall synthesisDevelopment of new antibiotics
NeuroprotectionModulation of oxidative stressProtection against neurodegeneration
PesticideInhibition of pest metabolismEnhanced crop protection
HerbicideInterference with plant growthSelective weed control

Mechanism of Action

The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives are widely studied for their biological activities. Key analogues include:

  • 3-(4-Ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Shares a pyrimidinone core and sulfanyl linkage but incorporates a benzothieno ring system. The ethoxy and methoxyphenyl substituents align with the target compound, though the fused ring system may enhance rigidity and binding affinity .
  • 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (): Features a methoxyphenyl group on pyrimidine and a fluorophenyl substituent.

Oxazole-Containing Analogues

  • 5-(4-Methoxyphenyl)-4-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole (): Replaces the oxazole with a triazole ring but retains the methoxyphenyl group. Triazoles are more polar, which could reduce membrane permeability compared to oxazole derivatives .

Complex Heterocyclic Systems

  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (): A highly complex structure with fused pyrrolo-thiazolo-pyrimidine and triazole systems. Such complexity may improve selectivity but complicate synthesis .

Physicochemical Properties

Compound Core Structure Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound Pyrimidin-4-ol 4-ethoxy-3-methoxyphenyl, methyl oxazole 3.8 ± 0.2 0.12 (DMSO)
3-(4-Ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-... () Pyrimidinone Benzothieno, ethoxyphenyl 4.1 ± 0.3 0.08 (DMSO)
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol Pyrimidine Methoxyphenyl, fluorophenyl 3.5 ± 0.2 0.25 (Water)
5-(4-Methoxyphenyl)-4-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole () Triazole Methoxyphenyl, sulfonyl 2.9 ± 0.2 1.10 (Water)

Predicted logP values calculated using XLogP3 software. Solubility data inferred from structural analogues.

Research Findings and Methodological Insights

  • Similarity Metrics : Studies show that the Dice coefficient outperforms Tanimoto in identifying bioactive analogues for complex heterocycles .
  • Synthetic Challenges : The target compound’s oxazole and sulfanyl groups require multi-step synthesis, contrasting with simpler triazole derivatives ().

Biological Activity

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into distinct functional groups which contribute to its biological activity. The presence of an oxazole ring and a pyrimidine derivative suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the oxazole ring have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the oxazole structure could enhance antibacterial properties, suggesting a potential pathway for optimizing this compound for similar effects.

CompoundActivityTarget Organism
Oxazole Derivative AModerateStaphylococcus aureus
Oxazole Derivative BHighEscherichia coli

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation. One study reported that a similar structure induced apoptosis in breast cancer cells through the activation of caspase pathways.

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity, particularly those involved in cell signaling.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxazole derivatives and found that modifications significantly enhanced their antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Research published in Cancer Letters examined pyrimidine derivatives and reported that certain modifications led to increased cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights : A detailed analysis in Bioorganic & Medicinal Chemistry provided insights into how structural variations affect enzyme binding affinities, suggesting that this compound could be optimized for better efficacy .

Q & A

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid gradient (retention time ±0.5 min) and ESI+ for molecular ion confirmation .
  • 1H/13C NMR : Key signals include the pyrimidine C4-OH (δ ~12.5 ppm, broad) and oxazole C5-methyl (δ ~2.3 ppm, singlet) .
  • Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

Advanced: How do substituent electronic effects (e.g., 4-ethoxy vs. 4-methoxy) modulate bioactivity in analogs?

Methodological Answer :
Ethoxy groups increase lipophilicity (logP +0.5 vs. methoxy), enhancing membrane permeability but potentially reducing solubility. Use comparative QSAR models with Hammett σ values to quantify electronic contributions . For example, replacing 4-methoxy with 4-ethoxy in benzimidazole analogs increased IC50 against kinase X by 2-fold, likely due to steric hindrance at the active site .

Basic: What safety protocols are critical given structural alerts (phenol, sulfanyl groups)?

Q. Methodological Answer :

  • Toxicity Mitigation : Use gloveboxes for handling due to phenol’s skin irritation risk (LD50 ~500 mg/kg in rodents) .
  • Waste Disposal : Sulfanyl-containing intermediates require oxidation to sulfones with H2O2 before aqueous disposal .
  • First Aid : Immediate ethanol wash for skin contact to denature reactive metabolites .

Advanced: How to design SAR studies for optimizing target binding while minimizing off-target effects?

Q. Methodological Answer :

  • Fragment-Based Screening : Replace the pyrimidine-4-ol with bioisosteres (e.g., 4-aminopyrimidine) to assess hydrogen-bonding necessity .
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. For example, the 5,6-dimethylpyrimidine motif shows promiscuity toward PIM kinases .
  • Metabolite Tracking : LC-HRMS with isotopically labeled compound (e.g., 13C-methyl) identifies oxidative demethylation pathways .

Basic: What computational tools predict solubility and stability under physiological conditions?

Q. Methodological Answer :

  • Solubility : Use ALOGPS 2.1 (predicted logS = −4.2 ± 0.3) .
  • pKa Estimation : ADMET Predictor assigns pyrimidine-4-OH pKa ~8.5 (ionizable at intestinal pH) .
  • Forced Degradation : Expose to 0.1 M HCl/NaOH (40°C, 24 hr) and monitor via UPLC for hydrolytic stability of the sulfanyl linker .

Advanced: How to address discrepancies in enzyme inhibition assays (e.g., IC50 variability)?

Q. Methodological Answer :

  • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM alters IC50 by 10-fold in kinase assays) .
  • Positive Controls : Use staurosporine or dasatinib to validate assay robustness .
  • Data Normalization : Apply Hill slope correction for non-linear dose-response curves caused by aggregation .

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